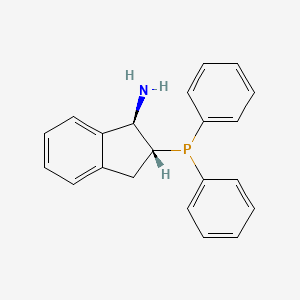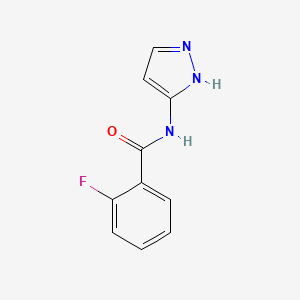![molecular formula C22H28N2O B1444542 4-[(2-phenylphenyl)methyl]-N-propylpiperidine-4-carboxamide CAS No. 1361114-91-1](/img/structure/B1444542.png)
4-[(2-phenylphenyl)methyl]-N-propylpiperidine-4-carboxamide
Descripción general
Descripción
The compound “4-[(2-phenylphenyl)methyl]-N-propylpiperidine-4-carboxamide” is a piperidine derivative. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom . They are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Aplicaciones Científicas De Investigación
Synthesis of Orally Active CCR5 Antagonists :
- A practical method for synthesizing orally active CCR5 antagonists, including compounds similar to 4-[(2-phenylphenyl)methyl]-N-propylpiperidine-4-carboxamide, was developed. This method involved esterification, Claisen type reaction, and Suzuki−Miyaura reaction, establishing a new, inexpensive method without chromatographic purification (Ikemoto et al., 2005).
Cytotoxic Activity of Carboxamide Derivatives :
- Carboxamide derivatives, related to 4-[(2-phenylphenyl)methyl]-N-propylpiperidine-4-carboxamide, were synthesized and tested for cytotoxic properties. They showed potent cytotoxicity against various cancer cell lines, with some compounds exhibiting IC50 values below 10 nM (Deady et al., 2005).
NF-kappaB and AP-1 Gene Expression Inhibitors :
- Studies on the structure-activity relationship of carboxamide compounds showed inhibitors of NF-kappaB and AP-1 transcription factors, important in gene expression regulation. Modifications at various positions of the compound structure affected activity and oral bioavailability (Palanki et al., 2000).
Radioligands for Peripheral Benzodiazepine Receptors :
- Novel quinoline-2-carboxamide derivatives, structurally related to 4-[(2-phenylphenyl)methyl]-N-propylpiperidine-4-carboxamide, were synthesized and evaluated as potential radioligands for imaging peripheral benzodiazepine type receptors (PBR) in vivo using positron emission tomography (PET) (Matarrese et al., 2001).
Biologically Active Thiophene-3-Carboxamide Derivatives :
- Two thiophene-3-carboxamide derivatives were synthesized and showed antibacterial and antifungal activities. These compounds' molecular structure included intramolecular hydrogen bonding, locking their conformation (Vasu et al., 2003).
Direcciones Futuras
Propiedades
IUPAC Name |
4-[(2-phenylphenyl)methyl]-N-propylpiperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O/c1-2-14-24-21(25)22(12-15-23-16-13-22)17-19-10-6-7-11-20(19)18-8-4-3-5-9-18/h3-11,23H,2,12-17H2,1H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDCJECWXZDMCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1(CCNCC1)CC2=CC=CC=C2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-phenylphenyl)methyl]-N-propylpiperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(1,3-Dioxolan-2-yl)-1,3-thiazol-5-yl]ethanol](/img/structure/B1444459.png)
![3-[3-(Trifluoromethoxy)phenyl]prop-2-yn-1-ol](/img/structure/B1444460.png)
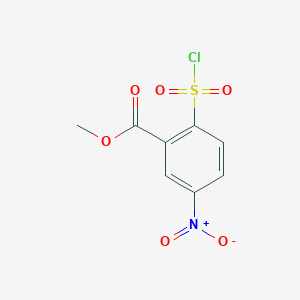

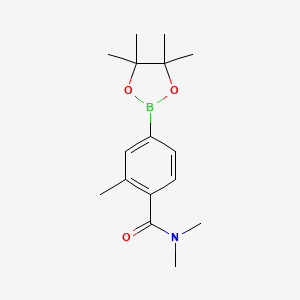
![4-{[2-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}morpholine](/img/structure/B1444467.png)

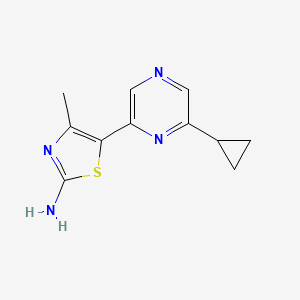
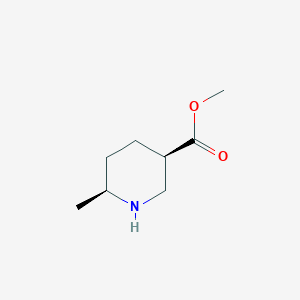
![2,3,4,5-Tetrahydro-8-iodo-2-methyl-1h-pyrido[4,3-b]indole](/img/structure/B1444473.png)

amine](/img/structure/B1444477.png)
